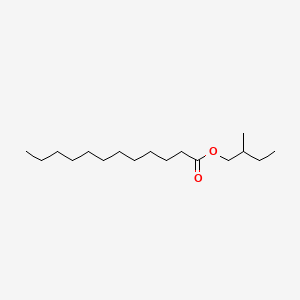
2-Methylbutyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its molecular formula C17H34O2 and a molecular weight of 270.45 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbutyl dodecanoate is typically synthesized through a classical Fischer esterification reaction. This involves the reaction of dodecanoic acid with 2-methylbutanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated to facilitate the reaction, and the ester product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutyl dodecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanoic acid and 2-methylbutanol.
Oxidation: This ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-methylbutanol.
Oxidation: Dodecanoic acid and 2-methylbutanol.
Reduction: 2-Methylbutanol and dodecanol.
Wissenschaftliche Forschungsanwendungen
2-Methylbutyl dodecanoate has various applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in biological systems as a metabolite.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of fragrances, flavors, and as an emollient in cosmetics.
Wirkmechanismus
The mechanism of action of 2-Methylbutyl dodecanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release dodecanoic acid and 2-methylbutanol, which can then participate in various metabolic pathways. The antimicrobial activity is attributed to the disruption of microbial cell membranes by the released fatty acid .
Vergleich Mit ähnlichen Verbindungen
2-Methylbutyl dodecanoate can be compared with other esters of dodecanoic acid, such as:
Ethyl dodecanoate: Similar ester but with ethanol instead of 2-methylbutanol.
Butyl dodecanoate: Formed with butanol, differing in the alcohol component.
Isoamyl dodecanoate: Another ester with isoamyl alcohol, used in similar applications.
The uniqueness of this compound lies in its specific alcohol component, which imparts distinct physical and chemical properties, making it suitable for particular industrial and research applications .
Eigenschaften
CAS-Nummer |
93815-53-3 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
2-methylbutyl dodecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
FCRFJODFZFEXDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















